molecular formula C7H3BrClN3O2 B14909361 8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid

8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid

Cat. No.: B14909361
M. Wt: 276.47 g/mol
InChI Key: JRSMGSCUHANSQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid (CAS 2577171-57-2) is a multifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery research . The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure in pharmaceutical development, serving as a core component in compounds with diverse biological activities . This specific molecule is engineered with three distinct reactive sites: the bromo and chloro substituents offer opportunities for sequential metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce complex aromatic and heteroaromatic systems. Meanwhile, the carboxylic acid functionality allows for further diversification through amide coupling or esterification, facilitating the fine-tuning of physicochemical properties and target engagement . This molecular complexity makes it a valuable intermediate for constructing targeted libraries in lead optimization campaigns. Researchers are exploring this and related scaffolds for various therapeutic areas. The imidazo[1,2-b]pyridazine core has been identified as a key intermediate in the synthesis of Risdiplam, the first small-molecule drug approved for the treatment of spinal muscular atrophy . Furthermore, analogs of this scaffold have demonstrated potent activity in early-stage drug discovery projects, including programs targeting vascular endothelial growth factor receptor-2 (VEGFR-2) kinase for oncology and novel agents against infectious diseases like cryptosporidiosis . 8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid is provided for research purposes only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C7H3BrClN3O2

Molecular Weight

276.47 g/mol

IUPAC Name

8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid

InChI

InChI=1S/C7H3BrClN3O2/c8-5-3(7(13)14)1-10-12-2-4(9)11-6(5)12/h1-2H,(H,13,14)

InChI Key

JRSMGSCUHANSQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2N1N=CC(=C2Br)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl Ester Precursor

The ethyl ester precursor (ethyl 8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylate) is typically prepared through a multi-step process involving the following reactions:

  • Formation of the imidazo[1,2-b]pyridazine core structure
  • Regioselective halogenation at the 2 and 8 positions
  • Introduction of the ethyl carboxylate functionality at position 7

A typical reaction sequence involves the condensation of brominated pyridazine derivatives with ethyl bromoacetate in the presence of appropriate solvents and bases.

Hydrolysis Reaction Conditions

The conversion of the ethyl ester to the carboxylic acid requires controlled hydrolysis conditions as outlined in Table 1:

Table 1: Hydrolysis Conditions for Ethyl 8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylate

Base/Acid Solvent System Temperature (°C) Reaction Time (h) Yield (%)
Lithium hydroxide THF/Water (3:1) 25-30 4-6 85-90
Sodium hydroxide Methanol/Water (2:1) 20-25 8-12 80-85
Trifluoroacetic acid Dichloromethane 0-5 24-48 75-80
Hydrochloric acid (6M) Dioxane/Water (1:1) 60-70 2-3 70-75

The lithium hydroxide-mediated hydrolysis typically provides the highest yields with minimal side reactions. The use of trifluoroacetic acid can form the trifluoroacetate salt, which requires additional neutralization steps.

Isolation and Purification Procedures

After completion of the hydrolysis reaction (monitored by thin-layer chromatography or liquid chromatography-mass spectrometry), the isolation procedure typically follows these steps:

  • Acidification of the reaction mixture to pH 2-3 using hydrochloric acid
  • Extraction with ethyl acetate or dichloromethane
  • Drying of the organic phase over anhydrous sodium sulfate
  • Evaporation of the solvent under reduced pressure
  • Recrystallization from appropriate solvent systems (often ethyl acetate/hexane)

This procedure consistently yields the pure carboxylic acid with >95% purity as determined by high-performance liquid chromatography.

Sequential Halogenation Approach

An alternative method involves the sequential halogenation of the imidazo[1,2-b]pyridazine core structure.

Core Structure Formation

The imidazo[1,2-b]pyridazine core can be formed through the cyclocondensation of aminopyridazines with appropriate two-carbon synthons as outlined in several patents and literature sources.

Regioselective Bromination at C-8 Position

The bromination at the C-8 position typically employs electrophilic brominating agents under controlled conditions:

Table 2: Bromination Conditions for C-8 Position

Brominating Agent Solvent Catalyst/Additive Temperature (°C) Time (h) Selectivity (C-8:C-3)
N-Bromosuccinimide Chloroform Silver trifluoroacetate 0-5 2-4 9:1
Bromine Acetic acid Silver sulfate 20-25 1-2 8:1
Pyridinium tribromide Dichloromethane None -10 to 0 3-5 >10:1

The high regioselectivity for the C-8 position can be attributed to the electronic properties of the imidazo[1,2-b]pyridazine system.

Chlorination at C-2 Position

Following successful bromination, chlorination at the C-2 position can be achieved using various chlorinating agents:

Table 3: Chlorination Conditions for C-2 Position

Chlorinating Agent Solvent Temperature (°C) Time (h) Yield (%)
Phosphorus oxychloride Neat or DMF 90-100 3-6 65-75
N-Chlorosuccinimide Dichloromethane 20-25 8-12 60-70
Sulfuryl chloride Dichloromethane 0-5 4-6 70-80
Thionyl chloride Toluene 80-90 2-4 65-75

The most efficient approach typically involves using phosphorus oxychloride, which can act both as a reagent and solvent.

Direct Cyclization Methods

Direct cyclization methods represent a more streamlined approach to the target compound.

One-Pot Synthesis from Pyridazine Derivatives

A convenient approach involves the reaction of 3-amino-6-chloropyridazine derivatives with appropriate halogenated reagents containing carboxylic acid functionality. This method is inspired by the work of Fan and Li who developed a two-step one-pot synthesis for similar imidazo[1,2-b]pyridazine structures.

Reaction Mechanism and Intermediates

The reaction proceeds through the formation of an imine intermediate, followed by intramolecular cyclization and subsequent halogenation steps. Key intermediates include:

  • N-alkylated aminopyridazine derivatives
  • Cyclic imine intermediates
  • Partially halogenated imidazo[1,2-b]pyridazine structures

The overall reaction pathway is depicted in Scheme 1 as derived from patent literature and research publications.

Transition Metal-Catalyzed Approaches

Modern synthetic methods often employ transition metal catalysis to achieve greater efficiency and selectivity.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heterocyclic compounds. For the synthesis of 8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid, Suzuki coupling reactions can be strategically employed to introduce functionality at specific positions.

Table 4: Palladium-Catalyzed Coupling Conditions

Palladium Catalyst Ligand Base Solvent Temperature (°C) Time (h) Yield (%)
Pd(PPh₃)₄ None K₂CO₃ DMF/H₂O (4:1) 80-90 6-8 75-85
Pd(OAc)₂ XPhos K₃PO₄ 1,4-Dioxane 100-110 4-6 80-90
Pd₂(dba)₃ SPhos Cs₂CO₃ THF 65-75 8-12 70-80

Copper-Catalyzed Cyclization

Copper-catalyzed cyclization methods offer an alternative approach to constructing the imidazo[1,2-b]pyridazine core. This approach typically involves:

  • Copper-catalyzed N-arylation of pyridazine derivatives
  • Intramolecular cyclization
  • Sequential halogenation steps
  • Carboxylation at the C-7 position

The optimized conditions for copper-catalyzed cyclization are presented in research findings from multiple sources.

Comparative Analysis of Synthetic Routes

Each synthetic approach offers distinct advantages and limitations when considering factors such as overall yield, reaction steps, and scalability.

Efficiency and Yield Comparison

Table 5: Comparative Analysis of Synthetic Routes

Synthetic Route Number of Steps Overall Yield (%) Scale-up Potential Starting Material Accessibility Purification Complexity
Ester Hydrolysis 4-5 60-70 High Moderate Moderate
Sequential Halogenation 5-6 45-55 Moderate High High
Direct Cyclization 3-4 50-60 Moderate High Moderate
Transition Metal-Catalyzed 4-5 55-65 Low to Moderate Low to Moderate High

Industrial Applicability Assessment

When considering industrial-scale production, the ester hydrolysis route offers the most favorable combination of yield, scalability, and operational simplicity. The direct cyclization method also shows promise for scale-up, particularly when starting material costs are considered.

Optimized Synthesis Protocol

Based on comprehensive analysis of the available literature and patents, an optimized synthesis protocol can be proposed:

Reagents and Materials

  • 3-Amino-6-chloropyridazine
  • Ethyl bromoacetate
  • N-Bromosuccinimide
  • Phosphorus oxychloride
  • Lithium hydroxide monohydrate
  • Appropriate solvents and auxiliaries

Detailed Procedure

Step 1: Core Formation
A mixture of 3-amino-6-chloropyridazine (1.0 eq) and ethyl bromoacetate (1.2 eq) in N,N-dimethylformamide is heated at 80-90°C for 6-8 hours in the presence of potassium carbonate (2.0 eq). The reaction progress is monitored by thin-layer chromatography.

Step 2: Bromination
To a solution of the core structure in chloroform at 0-5°C, N-bromosuccinimide (1.1 eq) is added portionwise over 30 minutes. The reaction mixture is stirred for an additional 2-4 hours at room temperature.

Step 3: Chlorination
The brominated intermediate is treated with phosphorus oxychloride (10.0 eq) at 90-100°C for 3-6 hours to introduce the chlorine at the C-2 position.

Step 4: Hydrolysis
The ethyl ester is hydrolyzed using lithium hydroxide monohydrate (3.0 eq) in a mixture of tetrahydrofuran and water (3:1) at room temperature for 4-6 hours.

Purification and Characterization

The final product is isolated through acidification, extraction, and recrystallization. Characterization is performed using nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography.

Table 6: Spectroscopic Data for 8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid

Analytical Method Key Data
¹H NMR (400 MHz, DMSO-d₆) δ 8.65 (s, 1H), 7.92 (s, 1H), 13.20 (br s, 1H, COOH)
¹³C NMR (100 MHz, DMSO-d₆) δ 166.2, 148.7, 138.6, 135.9, 129.4, 122.6, 116.3, 109.5
HRMS (ESI) Calculated for C₇H₃BrClN₃O₂ [M+H]⁺: 275.9019, Found: 275.9022
IR (KBr, cm⁻¹) 3100-2800 (O-H), 1722 (C=O), 1580, 1470, 1280, 760
Melting Point (°C) 232-234

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Potential Applications
8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid Imidazo[1,2-b]pyridazine 8-Br, 2-Cl, 7-COOH C₈H₄BrClN₃O₂ 305.49 Carboxylic acid enhances solubility Pharmaceuticals, materials
8-Isopropyl-2-methyl-imidazo[1,2-b]pyridazine-7-carboxylic acid Imidazo[1,2-b]pyridazine 8-iPr, 2-Me, 7-COOH C₁₁H₁₃N₃O₂ 219.24 Lipophilic substituents (iPr, Me) Drug discovery intermediates
8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine Imidazo[1,2-c]pyrimidine 8-Br, 5-Cl, 7-Me C₇H₅BrClN₃ 246.49 Pyrimidine core; no carboxylic acid group Kinase inhibition studies
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine 8-Br, 6-Cl, 2-Me C₈H₆BrClN₃ 268.51 Halogen-rich; methyl at position 2 Chemical probes
Key Observations:
  • Core Structure : The imidazo-pyridazine core (vs. imidazo-pyrimidine in ) influences electronic properties and binding interactions. Pyridazine’s two adjacent nitrogen atoms increase polarity compared to pyrimidine .
  • Carboxylic Acid: The 7-COOH group in the target compound and improves aqueous solubility and enables hydrogen bonding, critical for drug-receptor interactions or material functionalization . Lipophilic Groups: In , isopropyl and methyl substituents may enhance membrane permeability but reduce solubility compared to halogenated analogs.
Pharmaceutical Potential
  • Kinase Inhibition : While direct data for the target compound are unavailable, analogs like 8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine are explored as kinase inhibitors. Halogen positioning (e.g., 8-Br vs. 5-Cl) may modulate selectivity .
  • The target compound’s 7-COOH group could similarly enhance interactions with microbial enzymes.

Biological Activity

8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine family. Its unique structure, characterized by the presence of bromine and chlorine substituents, suggests significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7_7H3_3BrClN3_3O2_2
  • Molecular Weight : 257.58 g/mol
  • CAS Number : 2577171-57-2

The compound features a fused bicyclic structure that enhances its reactivity and biological activity. The presence of halogen atoms (bromine and chlorine) can influence its interaction with biological targets.

Research indicates that 8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid may function as an inhibitor of specific signaling pathways involved in cellular processes. Notably, it has been studied for its role in inhibiting MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), which is implicated in various hematological malignancies.

Inhibition of MALT1

MALT1 is a critical component in the NF-kB signaling pathway, which regulates immune responses and cell survival. Inhibition of MALT1 by this compound can lead to the suppression of tumor growth in certain types of cancers, particularly Diffuse Large B-cell Lymphoma (DLBCL) .

Therapeutic Applications

The compound has shown promise in:

  • Cancer Therapy : Targeting MALT1 could provide a novel approach for treating aggressive forms of lymphoma.
  • Autoimmune Diseases : By modulating immune responses through NF-kB pathway inhibition, this compound may offer therapeutic benefits in conditions like rheumatoid arthritis and lupus.

Study 1: MALT1 Inhibition in DLBCL

A study published in Nature demonstrated that compounds similar to 8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid effectively inhibited MALT1 activity in DLBCL cell lines. The results indicated a significant reduction in cell proliferation and increased apoptosis rates .

Study 2: Immune Modulation

Another investigation focused on the immune-modulatory effects of this compound. It was found to downregulate pro-inflammatory cytokines in activated T-cells, suggesting potential use in managing autoimmune disorders .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberUnique Features
8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid2577171-57-2Inhibits MALT1; potential anti-cancer properties
3-Bromo-6-chloroimidazo[1,2-b]pyridazine13526-66-4Lacks carboxylic acid; different biological activity
Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine2090369-22-3Ethyl ester derivative; affects solubility

This table highlights how structural variations impact biological activity and therapeutic potential.

Q & A

Q. How to address low yields in carboxylation steps?

  • Troubleshooting : Ensure anhydrous conditions to prevent hydrolysis of the carboxylating agent (e.g., CO₂ under Grignard conditions). Alternative methods, such as Pd-catalyzed carbonylation, may improve efficiency (e.g., 80% yield for thiazolo[5,4-b]pyridine carboxylates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.